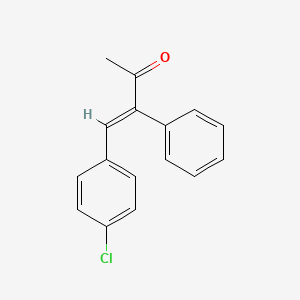
(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one” is a chemical compound with the CAS Number: 38661-91-5. It has a molecular weight of 256.73 and its IUPAC name is (E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one” is 1S/C16H13ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-11H,1H3/b16-11 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one” is a solid compound . It has a molecular weight of 256.73 .Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Research has been conducted on the molecular structure, spectroscopic analysis, and electronic properties of derivatives similar to "(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one". Studies have utilized techniques such as FT-IR, NMR, and X-ray diffraction to understand the compound's structure and properties. For instance, a study on the molecular structure, FT-IR, first-order hyperpolarizability, and other electronic properties of a closely related compound showcased its potential in nonlinear optical applications due to its significant hyperpolarizability values compared to standard materials like urea. This suggests its utility in optoelectronic and charge transport properties, which are crucial for semiconductor devices (A. Najiya et al., 2014).
Computational Insights and Chemical Reactivity
Another study provided computational insights into the molecular structure, electronic properties, and chemical reactivity of a related compound, employing density functional theory (DFT) to explore its geometrical framework and electronic behavior. The investigation included analyses of bond lengths, bond angles, molecular electrostatic potential surface, and vibrational assignments, contributing to a deeper understanding of its chemical behavior and potential applications in material science (Vishnu A. Adole et al., 2020).
Nonlinear Optical (NLO) Properties
Research into the linear, second, and third-order nonlinear optical properties of chalcone derivatives, including compounds structurally similar to "(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one", revealed their potential as materials for optoelectronic applications. These studies emphasize the compounds' suitability for use in semiconductor devices due to their significant NLO activities and thermal stability, highlighting their role in enhancing electron transport materials for organic semiconductor devices (M. Shkir et al., 2019).
Antimicrobial Activity and Molecular Docking
The antimicrobial properties of certain derivatives have also been studied, with computational and experimental approaches used to examine their effectiveness against various bacterial and fungal strains. Molecular docking studies further elucidate the potential mechanisms of action, providing a foundation for developing novel antimicrobial agents (C. Sivakumar et al., 2021).
properties
IUPAC Name |
(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-11H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUPHNWMLWIYGY-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2723600.png)
![3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2723601.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2723604.png)
![3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723608.png)
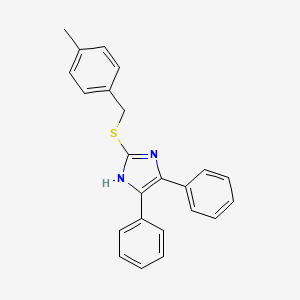
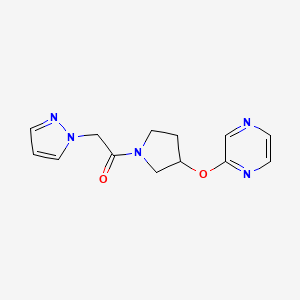
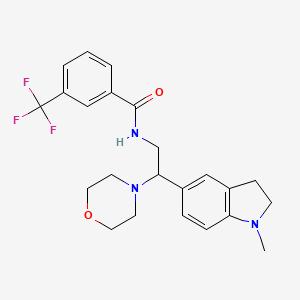
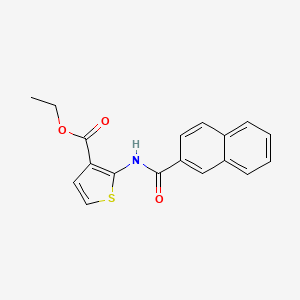
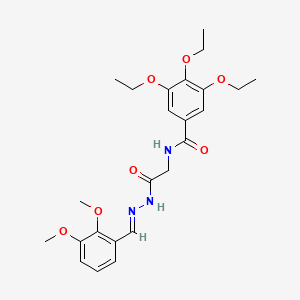
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2723618.png)
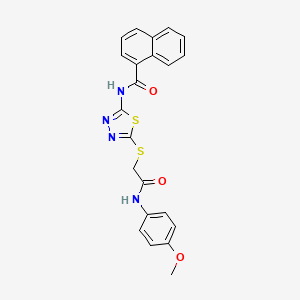
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2723621.png)
![1-benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2723623.png)